molecular formula C7H4BrN3O2 B1383069 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1899934-22-5

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No. B1383069
M. Wt: 242.03 g/mol
InChI Key: SUBAUVTYKQBKDD-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is used to prepare modulators of ion channels for pain treatment .


Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is represented by the InChI code 1S/C7H4BrN3O2/c8-4-1-5 (7 (12)13)6-9-3-10-11 (6)2-4/h1-3H, (H,12,13) . This indicates that the compound has a molecular weight of 242.03 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 242.03 and a density of 1.9±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid and its derivatives have been extensively studied for their synthetic and structural properties. For instance, Tang, Wang, Li, and Wang (2014) demonstrated the synthesis of triazolo[1,5-c]pyrimidines, highlighting the stability of C-5-substituted analogues and their susceptibility to ring isomerization, which is crucial for understanding the chemical behavior of related compounds (Tang et al., 2014).

X-ray Crystallography

The molecular structure of derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, such as ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate, was investigated using X-ray crystallography by Li, Sun, and Zhang (2013), providing insights into the spatial arrangement and interactions of these molecules (Li, Sun, & Zhang, 2013).

Synthetic Intermediates and Chemical Reactions

The presence of halogen functionalities in these compounds makes them useful as synthetic intermediates for diversification, as evidenced in the work by Tang et al. (2014). This is demonstrated by their use in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang et al., 2014).

Application in Drug Design

In the context of pharmaceutical research, these compounds have been explored for their potential as drug leads. For example, Mishchuk et al. (2016) prepared functionalized building blocks based on triazolopyridine cores, which are non-flat, bicyclic heterocycles potentially useful as motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).

Biological Activity

The derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid have also been studied for their biological activities. Xiao et al. (2014) investigated the antibacterial activity of pyridine derivatives, revealing significant activity against various microorganisms (Xiao et al., 2014).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H302, H315, H319, and H335 . This means it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBAUVTYKQBKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

CAS RN

1899934-22-5
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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